molecular formula C22H26N4O4 B269738 N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide

N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide

Cat. No. B269738
M. Wt: 410.5 g/mol
InChI Key: MNWOWTSZEOMKIO-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide, also known as NBHA, is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. NBHA is a small molecule that has the ability to selectively target cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide involves its ability to selectively target cancer cells. This compound binds to a specific receptor, called integrin αvβ3, which is overexpressed in cancer cells. This binding inhibits the activity of integrin αvβ3, which is involved in various cellular processes, including cell adhesion, migration, and invasion. Inhibition of integrin αvβ3 activity leads to the inhibition of cancer cell growth, induction of apoptosis, and inhibition of cancer cell migration and invasion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to selectively target cancer cells, this compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in cancer cell survival and proliferation. Physiologically, this compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide in lab experiments is its ability to selectively target cancer cells, allowing for the study of cancer cell growth, apoptosis, migration, and invasion. Additionally, this compound has been shown to have low toxicity in normal cells and tissues, allowing for the study of its effects on cancer cells without affecting normal cells. However, one limitation of this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide in scientific research. One direction is the development of this compound derivatives with improved solubility and efficacy. Another direction is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the study of this compound in animal models and clinical trials is needed to further evaluate its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide involves a multistep reaction process. The starting material for the synthesis is 4-nitrobenzaldehyde, which is reacted with hydrazine hydrate to form 4-nitrobenzaldehyde hydrazone. This intermediate is then reacted with 4-(bromomethyl)phenyl isocyanate to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

The selective targeting ability of N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide has made it a promising candidate for cancer treatment. In scientific research, this compound has been shown to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C22H26N4O4/c1-2-3-4-5-6-10-21(27)24-19-13-11-18(12-14-19)22(28)25-23-16-17-8-7-9-20(15-17)26(29)30/h7-9,11-16H,2-6,10H2,1H3,(H,24,27)(H,25,28)/b23-16+

InChI Key

MNWOWTSZEOMKIO-XQNSMLJCSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.